![molecular formula C13H22N2O B1523934 (3-Amino-3-phenylpropyl)(2-methoxyethyl)methylamine CAS No. 1251099-64-5](/img/structure/B1523934.png)
(3-Amino-3-phenylpropyl)(2-methoxyethyl)methylamine
Overview
Description
“(3-Amino-3-phenylpropyl)(2-methoxyethyl)methylamine” is a chemical compound with the molecular formula C13H22N2O . It has a molecular weight of 222.33 .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenylpropyl group attached to an amino group, a methoxyethyl group, and a methylamine group .Scientific Research Applications
Polymer Science and Materials Chemistry
- Photopolymerization : Research has explored the use of certain alkoxyamines bearing chromophore groups for photoinitiated polymerization, demonstrating the potential of related compounds in developing advanced polymer materials through controlled radical polymerization techniques (Guillaneuf et al., 2010).
Biochemistry and Molecular Biology
- Enzymatic Catalysis : Studies on the enhanced lipase-catalyzed N-acylation of certain amino compounds have shed light on the molecular basis of reaction rate enhancements, offering insights into enzyme catalysis and potential applications in chiral synthesis (Cammenberg et al., 2006).
- Antibacterial and Modulatory Activity : Investigations into the pharmacological properties of synthesized compounds related to (3-Amino-3-phenylpropyl)(2-methoxyethyl)methylamine have explored their potential as antibacterial agents, highlighting the broader implications for drug discovery and development (Figueredo et al., 2020).
Corrosion Inhibition
- Materials Protection : Research into α-aminophosphonic acids has examined their effectiveness as corrosion inhibitors, suggesting potential applications in protecting metals from corrosion, which is crucial for extending the lifespan of materials in various industrial applications (Djenane et al., 2019).
Pharmacology
- Drug Metabolism : Studies on the pharmacokinetic profiles and pharmacodynamic effects of psychoactive substances have provided insights into how structural modifications can impact biological activity and metabolism, with implications for understanding drug action and designing safer therapeutic agents (Elmore et al., 2017).
Mechanism of Action
Safety and Hazards
This compound has several safety precautions associated with it. For example, it should be kept away from heat/sparks/open flames/hot surfaces and should not be sprayed on an open flame or other ignition source. It should be handled under inert gas and protected from moisture. It should not be breathed in and contact with eyes, skin, or clothing should be avoided .
properties
IUPAC Name |
N'-(2-methoxyethyl)-N'-methyl-1-phenylpropane-1,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O/c1-15(10-11-16-2)9-8-13(14)12-6-4-3-5-7-12/h3-7,13H,8-11,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKNYJWAJPJRWHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(C1=CC=CC=C1)N)CCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Amino-3-phenylpropyl)(2-methoxyethyl)methylamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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